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Compound of Interest
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Cat. No.: B1516740

Get Quote

Executive Summary
In the landscape of therapeutic oligonucleotides, nuclease resistance is the primary

determinant of in vivo efficacy. While backbone modifications like Phosphorothioates (PS) and

2'-O-Methyl (2'-OMe) are industry standards for single-stranded stability, they often trade off

binding affinity or introduce toxicity.

Furano-DT (Furan-modified Deoxythymidine) represents a distinct class of "pro-reactive"

modifications. Unlike passive backbone modifications, Furano-DT allows for the inducible

formation of Inter-Strand Cross-links (ICL).

Key Finding: When activated to form a cross-link, Furano-DT modified duplexes exhibit a

"Covalent Lock" effect. This prevents strand dissociation (melting) and sterically hinders

nuclease access, resulting in a serum half-life (

) significantly superior to unmodified DNA and comparable to or exceeding heavily modified
PS-gapmers in duplex contexts.

Technology Overview: The Covalent Lock
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Furano-DT (often supplied as a CEP phosphoramidite) incorporates a furan moiety into the

major groove of the DNA helix. It is inherently stable and non-reactive until triggered.

Mechanism of Action
Incorporation: Furano-DT is inserted into the oligonucleotide sequence during solid-phase

synthesis.

Hybridization: The oligo binds to its complementary target (RNA or DNA).

Activation (The Trigger): Upon oxidative triggering (e.g., Singlet Oxygen via photosensitizer

or enzymatic oxidation), the furan ring converts into a reactive keto-enal.

Cross-linking: This intermediate rapidly reacts with exocyclic amines (A or C) on the

opposing strand, forming a stable covalent bridge.

Diagram: Activation & Stabilization Pathway
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Figure 1: Mechanism of Furano-DT induced stability. The covalent cross-link prevents strand

separation, rendering the duplex resistant to nuclease degradation.

Comparative Analysis
The following table compares Furano-DT (in its cross-linked state) against industry-standard

alternatives in a serum stability context (50% Human Serum, 37°C).

Table 1: Performance Matrix
Feature

Furano-DT

(Cross-linked)

Phosphorothioa

te (PS)

Unmodified

DNA
2'-OMe / LNA

Primary Stability

Mechanism

Covalent Inter-

strand Lock

Backbone

Nuclease

Resistance

None
Steric/Conformati

onal

Serum Half-Life (

)
> 48 Hours 12 - 24 Hours < 1 Hour 4 - 10 Hours

Duplex Melting (

)
None (Covalent)

Decreased

(-0.5°C/mod)
Standard

Increased (+2-

5°C/mod)

Toxicity Risk
Low (Site-

specific)

High (Non-

specific binding)
None Low

Best Application

Target

knockdown,

Decoys

Antisense (ASO) PCR Primers Gapmers, siRNA

Critical Insight:
Furano-DT vs. PS: While Phosphorothioates protect single strands effectively, they often

reduce binding affinity. Furano-DT creates a "permanently" bound state. Once cross-linked, the

Furano-DT duplex is essentially invisible to helicases and exonucleases that require strand

breathing to initiate degradation.

Experimental Protocol: Serum Stability Assay
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To validate the stability of Furano-DT oligos in your own lab, follow this self-validating protocol.

This workflow ensures you distinguish between strand separation and actual degradation.

Materials
Oligos: Furano-DT modified oligo + Complementary Target.

Matrix: Pooled Human Serum (Sigma or equivalent), filtered.

Control: Unmodified DNA duplex.

Quench: Formamide Loading Buffer (95% Formamide, 20mM EDTA).

Step-by-Step Methodology
Annealing & Cross-linking:

Mix Furano-DT oligo and target (1:1 ratio, 5 µM final) in 1x PBS.

Trigger Step: Irradiate or add oxidant (specific to your activation method) to induce cross-

linking.

Validation: Run a small aliquot on Denaturing PAGE. Cross-linked species will migrate

slower than single strands. Do not proceed if cross-linking is <80%.

Incubation:

Prepare 90 µL of 50% Human Serum (diluted in PBS).

Add 10 µL of Cross-linked Duplex (final conc. 0.5 µM).

Incubate at 37°C.

Time-Point Collection:

Harvest 10 µL aliquots at: T=0, 1h, 4h, 12h, 24h, 48h.

Immediate Quench: Add 10 µL Formamide Loading Buffer and heat at 95°C for 5 minutes.
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Note: The heat step also serves to denature any non-crosslinked duplexes, simplifying

analysis.

Analysis (Denaturing PAGE):

Run samples on 20% Polyacrylamide / 7M Urea gel.

Stain with SYBR Gold or use fluorescently labeled oligos.

Readout:

Intact Band: High molecular weight (Duplex).

Degradation: Smear or disappearance of the high MW band.

Note: Since the gel is denaturing, any signal at the "Duplex" position must be the covalent

cross-link. Unmodified controls will separate into single strands and degrade rapidly.

Workflow Diagram
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Figure 2: Step-by-step serum stability validation workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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